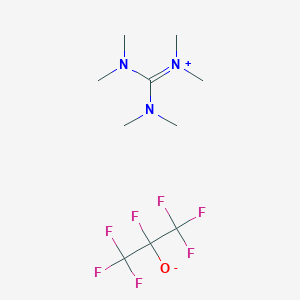
Hexamethylguanidinium heptafluoroisopropanolate
Description
Hexamethylguanidinium heptafluoroisopropanolate is an organic ionic compound that has garnered significant interest in various scientific fields due to its unique properties. It is composed of a hexamethylguanidinium cation and a heptafluoroisopropanolate anion. This compound is known for its high ionic conductivity, electrochemical stability, and thermal properties, making it a promising candidate for applications in energy storage and other advanced technologies .
Properties
CAS No. |
479024-69-6 |
|---|---|
Molecular Formula |
C10H18F7N3O |
Molecular Weight |
329.26 g/mol |
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;1,1,1,2,3,3,3-heptafluoropropan-2-olate |
InChI |
InChI=1S/C7H18N3.C3F7O/c1-8(2)7(9(3)4)10(5)6;4-1(11,2(5,6)7)3(8,9)10/h1-6H3;/q+1;-1 |
InChI Key |
VPQYWKYONLECBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.C(C(F)(F)F)(C(F)(F)F)([O-])F |
Origin of Product |
United States |
Preparation Methods
The synthesis of hexamethylguanidinium heptafluoroisopropanolate typically involves the reaction of hexamethylguanidinium chloride with heptafluoroisopropanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Hexamethylguanidinium heptafluoroisopropanolate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the heptafluoroisopropanolate anion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo redox reactions under specific conditions, leading to the formation of different oxidation states.
Complex Formation: The compound can form complexes with various metal ions, which can be utilized in catalysis and other applications.
Common reagents used in these reactions include strong bases, oxidizing agents, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexamethylguanidinium heptafluoroisopropanolate has a wide range of scientific research applications:
Biology: The compound’s unique properties make it a potential candidate for use in biological sensors and diagnostic devices.
Medicine: Research is ongoing to explore its potential in drug delivery systems and other medical applications.
Mechanism of Action
The mechanism of action of hexamethylguanidinium heptafluoroisopropanolate involves its ability to stabilize ionic species and facilitate ion transport. The hexamethylguanidinium cation provides a stable environment for the heptafluoroisopropanolate anion, allowing for efficient ion conduction. This property is particularly useful in applications such as solid-state batteries, where high ionic conductivity is essential .
Comparison with Similar Compounds
Hexamethylguanidinium heptafluoroisopropanolate can be compared with other similar compounds, such as:
- Hexamethylguanidinium bis(trifluoromethanesulfonyl)imide
- Hexamethylguanidinium hexafluorophosphate
- Hexamethylguanidinium tetrafluoroborate
These compounds share similar cationic structures but differ in their anionic components. The unique properties of this compound, such as its high ionic conductivity and electrochemical stability, make it stand out among its peers .
Biological Activity
Overview of Hexamethylguanidinium Heptafluoroisopropanolate
This compound is a chemical compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its structure comprises a hexamethylguanidinium cation and a heptafluoroisopropanolate anion, which contributes to its unique properties.
The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins. The guanidinium moiety is known for its strong hydrogen-bonding capabilities, which can influence protein folding and stability. This characteristic is crucial in understanding how the compound may affect cellular processes.
Antimicrobial Properties
Research has indicated that guanidine derivatives, including Hexamethylguanidinium compounds, exhibit antimicrobial activity. The mechanism often involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Toxicology
While the antimicrobial properties are promising, it is essential to consider the toxicity profile of this compound. Preliminary studies suggest that while it may exhibit low toxicity in certain applications, further research is necessary to establish safe dosage levels and potential side effects in vivo.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL after 24 hours of exposure. This study highlights its potential as an antimicrobial agent in clinical settings.
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using human cell lines to evaluate the safety of this compound. The compound showed minimal cytotoxic effects at concentrations below 50 µg/mL, suggesting a favorable safety profile for potential therapeutic applications.
Research Findings
| Property | Finding |
|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus at >100 µg/mL |
| Cytotoxicity | Minimal effects at <50 µg/mL |
| Mechanism of Action | Disruption of microbial membranes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


